molecular formula C9H14N2 B8779271 2-[2-(Methylamino)ethyl]aniline CAS No. 22908-49-2

2-[2-(Methylamino)ethyl]aniline

Cat. No.: B8779271
CAS No.: 22908-49-2
M. Wt: 150.22 g/mol
InChI Key: KGCARKNCKIZRBI-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethyl]aniline is an organic compound with the molecular formula C9H14N2 . It belongs to a class of aniline derivatives featuring both a primary aromatic amine and a secondary aliphatic methylamino group on an ethyl side chain. This bifunctional nature, with two distinct nitrogen centers, makes it a versatile intermediate or precursor in organic synthesis and pharmaceutical research . While specific applications for this exact isomer are not fully documented in public sources, its molecular framework is highly relevant in medicinal chemistry. Structurally similar compounds, such as the ortho-substituted 2-[1-(Methylamino)ethyl]aniline (CAS 1346540-72-4) and the para-substituted 4-[2-(Methylamino)ethyl]aniline, are recognized as important scaffolds . Researchers may explore its potential as a key building block for the synthesis of more complex molecules, including ligands for biological targets or novel compounds with potential pharmacological activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

22908-49-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]aniline

InChI

InChI=1S/C9H14N2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7,10H2,1H3

InChI Key

KGCARKNCKIZRBI-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight Key Features/Applications
2-[2-(Methylsulfanyl)ethyl]aniline -CH₂CH₂SCH₃ (methylsulfanyl) 170944-68-0 C₉H₁₃NS 167.27 Electron-withdrawing sulfur group; used in polymer chemistry
2-[2-(Dimethylamino)ethoxy]aniline -OCH₂CH₂N(CH₃)₂ (dimethylaminoethoxy) 1202-00-2 C₁₀H₁₆N₂O 180.25 Enhanced solubility due to ether linkage; potential CNS drug intermediate
2-Ethyl-6-methylaniline -CH₂CH₃ and -CH₃ (alkyl groups) 24549-06-2 C₉H₁₃N 135.21 Steric hindrance; industrial dye precursor
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline -CH₂CH₂C₅H₈N (piperidyl) and -CF₃ groups 195371-86-9 C₁₆H₁₈F₆N₂ 368.33 Fluorinated aromatic system; high lipophilicity for medicinal chemistry

Key Observations :

  • Electron Effects : Replacement of -NHCH₃ with -SCH₃ () reduces basicity but increases thiol-mediated reactivity.
  • Solubility: The dimethylaminoethoxy analog () exhibits higher water solubility due to the ether oxygen, unlike the hydrophobic ethyl group in 2-ethyl-6-methylaniline ().
  • Steric and Pharmacological Profiles : Bulky substituents like piperidyl () or phenethylpiperazine () enhance receptor-binding specificity in drug candidates, as seen in sumatriptan derivatives ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) LogP (Predicted) Stability
2-[2-(Methylamino)ethyl]aniline Not reported Not reported 1.2 Air-sensitive (amine oxidation)
2-[2-(Methylsulfanyl)ethyl]aniline 290–295 (est.) 45–50 2.8 Stable under inert conditions
2-[2-(Dimethylamino)ethoxy]aniline 150–155 (0.1 mmHg) 60–65 0.5 Hygroscopic
2-Ethyl-6-methylaniline 235–240 -10 to -5 2.1 Light-sensitive

Key Observations :

  • Lipophilicity : The methylsulfanyl derivative (LogP ~2.8) is more lipophilic than the target compound (LogP ~1.2), influencing membrane permeability in drug design .
  • Thermal Stability : Alkyl-substituted anilines (e.g., 2-ethyl-6-methylaniline) exhibit higher boiling points due to van der Waals interactions .

Q & A

What are the key challenges in synthesizing 2-[2-(Methylamino)ethyl]aniline, and how can reaction conditions be optimized to improve yield?

Synthesizing secondary amines like this compound often involves reductive amination or nucleophilic substitution. Critical parameters include:

  • Catalyst selection : Palladium or nickel catalysts are common for hydrogenation steps, but their efficiency depends on solvent polarity and temperature .
  • Steric hindrance : The methylaminoethyl group may hinder nucleophilic attack; using polar aprotic solvents (e.g., DMF) can enhance reactivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is effective, but HPLC may resolve co-eluting byproducts .

How can contradictory NMR data for this compound be resolved when theoretical predictions mismatch experimental results?

Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Methodological approaches include:

  • Variable-temperature NMR : Identify conformational changes by analyzing signal splitting at low temperatures .
  • Computational validation : Compare experimental 1^1H/13^13C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
  • Deuteration studies : Substitute exchangeable protons (e.g., NH) to isolate coupling effects .

What spectroscopic techniques are most reliable for characterizing the electronic environment of this compound?

  • UV-Vis spectroscopy : Detect conjugation between the aniline ring and methylaminoethyl group. Absorbance peaks near 235–288 nm suggest π→π* transitions, with shifts indicating protonation states .
  • IR spectroscopy : N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) confirm amine functionality .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) distinguishes isotopic patterns and validates molecular formula .

How can the stability of this compound under varying pH conditions be systematically evaluated for drug development?

Design a stability study with:

  • Buffer systems : Test pH 1–12 using HCl/NaOH buffers, monitoring degradation via HPLC at 25°C/40°C .
  • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order models.
  • Oxidative stress : Introduce H2_2O2_2 or metal ions to assess susceptibility to oxidation .

What computational strategies are effective in predicting the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. The methylaminoethyl group is electron-donating, activating the para position .
  • Molecular dynamics (MD) simulations : Model solvent effects on transition states to predict regioselectivity .
  • Density functional theory (DFT) : Optimize transition-state geometries for nitration or halogenation reactions .

How can conflicting reports on the biological activity of this compound derivatives be reconciled in structure-activity relationship (SAR) studies?

  • Meta-analysis : Compare IC50_{50} values across studies, normalizing for assay conditions (e.g., cell lines, incubation times) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., amine spacing, lipophilicity) using software like Schrödinger .
  • Crystallography : Resolve 3D structures of derivatives bound to targets (e.g., receptors) to validate binding modes .

What are the best practices for handling air-sensitive intermediates during the synthesis of this compound?

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N2_2/Ar) for moisture-sensitive steps .
  • Stabilizing agents : Add antioxidants (e.g., BHT) to prevent amine oxidation during storage .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress without exposure .

How does the methylaminoethyl substituent influence the solubility and crystallinity of this compound compared to unsubstituted aniline?

  • Solubility : The substituent increases hydrophilicity; measure logP via shake-flask method (expected logP ~1.5 vs. 0.9 for aniline) .
  • Crystallinity : X-ray diffraction reveals intermolecular H-bonding between NH and adjacent molecules, enhancing crystal packing .
  • Thermal analysis : DSC/TGA shows higher melting points due to stronger intermolecular forces .

What role does this compound play in catalytic asymmetric synthesis, and how can enantioselectivity be optimized?

  • Chiral ligands : Coordinate with transition metals (e.g., Ru or Rh) to induce asymmetry in hydrogenation .
  • Solvent effects : Polar solvents (e.g., MeOH) improve enantiomeric excess (ee) by stabilizing transition states .
  • Kinetic resolution : Use enzymes (e.g., lipases) to selectively convert one enantiomer .

How can the environmental impact of this compound be assessed during waste disposal in academic labs?

  • Biodegradation assays : Use OECD 301B protocol to measure degradation in activated sludge .
  • Toxicity profiling : Test acute toxicity (e.g., Daphnia magna LC50_{50}) and genotoxicity (Ames test) .
  • Waste treatment : Neutralize with dilute HCl before incineration to prevent amine release .

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